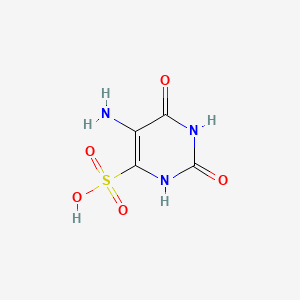

5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid

Vue d'ensemble

Description

5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid is a chemical compound known for its unique structure and properties. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of amino, hydroxyl, and sulfonic acid groups in its structure makes it a versatile compound with various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid typically involves the reaction of suitable pyrimidine derivatives with sulfonating agents. One common method includes the sulfonation of 5-amino-2,6-dihydroxypyrimidine using sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as crystallization or chromatography are employed to obtain the pure compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, especially at the amino and hydroxyl groups, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to sulfonate salts or other reduced forms.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted pyrimidines.

Applications De Recherche Scientifique

5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor or receptor modulator.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

5-Amino-2,4-dihydroxypyrimidine: Similar structure but lacks the sulfonic acid group.

5-Amino-2,6-dihydroxy-4-pyrimidinecarboxylic acid: Contains a carboxylic acid group instead of a sulfonic acid group.

5-Amino-2,6-dihydroxy-4-pyrimidinephosphonic acid: Contains a phosphonic acid group instead of a sulfonic acid group.

Uniqueness: The presence of the sulfonic acid group in 5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid distinguishes it from other similar compounds. This functional group imparts unique chemical properties, such as increased solubility in water and the ability to participate in specific chemical reactions, making it valuable for various applications.

Activité Biologique

5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid (CAS Number: 251119) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 175.16 g/mol

- IUPAC Name : this compound

This compound features a pyrimidine ring with amino and hydroxyl functional groups, contributing to its biological reactivity.

Antioxidant Properties

Research indicates that derivatives of 2-amino-4,6-dihydroxypyrimidine compounds exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular systems. A study demonstrated that certain derivatives effectively inhibited nitric oxide (NO) production in immune-activated cells, suggesting potential anti-inflammatory effects .

Inhibition of Nitric Oxide Production

One of the primary areas of study for this compound is its ability to inhibit NO production. The compound has been shown to suppress immune-activated NO biosynthesis significantly. In vitro assays indicated that at a concentration of 50 µM, the compound did not significantly affect the viability of mouse peritoneal cells but reduced NO production by up to 91.6% compared to control values . The dose-dependent nature of this inhibition was also highlighted, with effective suppression observed at lower concentrations .

Cytotoxicity and Cell Viability

In various studies, this compound was tested for cytotoxic effects on different cell lines. The results showed no significant cytotoxicity at concentrations up to 200 µM, indicating a favorable safety profile for further pharmacological exploration .

Study on Immune Response Modulation

A pivotal study investigated the effects of this compound on immune responses in vitro. The findings suggested that the compound could modulate cytokine secretion and NO production in activated macrophages. This modulation could have implications for treating inflammatory diseases .

Antiviral Activity

Another area of interest is the potential antiviral activity of this compound. Preliminary screenings have suggested that certain derivatives may exhibit antiviral properties by interfering with viral replication mechanisms; however, more extensive studies are needed to confirm these effects and elucidate the underlying mechanisms .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | 2 | Strong NO inhibition |

| This compound | >200 | Minimal cytotoxicity; moderate NO inhibition |

| 4-Nitrophenol | N/A | Inhibitor of glucuronidation |

The table illustrates that while some derivatives show potent biological activity (e.g., strong NO inhibition), this compound presents a more moderate profile with minimal cytotoxicity.

Propriétés

IUPAC Name |

5-amino-2,4-dioxo-1H-pyrimidine-6-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O5S/c5-1-2(8)6-4(9)7-3(1)13(10,11)12/h5H2,(H,10,11,12)(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUWLQOOBWAQPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219786 | |

| Record name | 5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6953-45-3 | |

| Record name | 5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006953453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC71308 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.